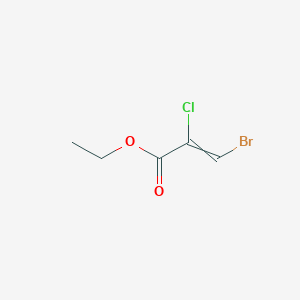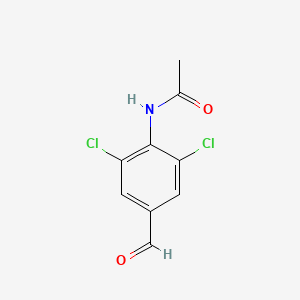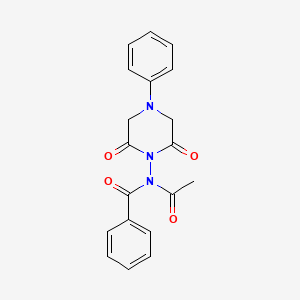
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol is a compound with significant interest in various scientific fields. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly reactive and useful in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with phosphoric acid under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
科学的研究の応用
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its high reactivity.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
作用機序
The mechanism of action of phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with amino acid residues and disruption of enzyme-substrate interactions .
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but lacks the phosphoric acid group.
Trifluoromethyl alcohols: Compounds with similar fluorine content but different functional groups.
Uniqueness
Phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol is unique due to the presence of both phosphoric acid and trifluoromethyl groups, which impart distinct chemical properties. Its high reactivity and ability to participate in various chemical reactions make it valuable in research and industrial applications .
特性
CAS番号 |
64660-92-0 |
|---|---|
分子式 |
C12H15F18O7P |
分子量 |
644.19 g/mol |
IUPAC名 |
phosphoric acid;3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol |
InChI |
InChI=1S/3C4H4F6O.H3O4P/c3*5-3(6,7)2(1-11)4(8,9)10;1-5(2,3)4/h3*2,11H,1H2;(H3,1,2,3,4) |
InChIキー |
QAGPUHJBVIAJLF-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)F)C(F)(F)F)O.C(C(C(F)(F)F)C(F)(F)F)O.C(C(C(F)(F)F)C(F)(F)F)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
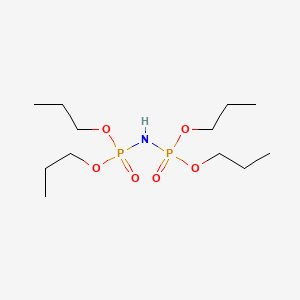

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
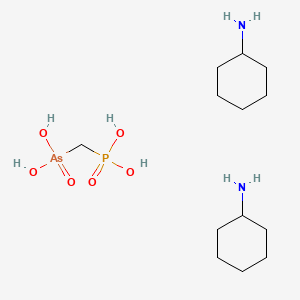

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
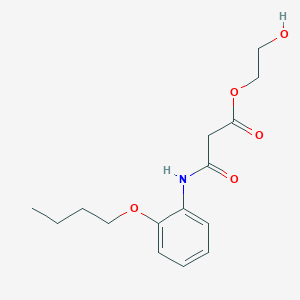
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
